![molecular formula C18H15ClN2O4 B13795661 methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a quinoxaline ring, a phenoxy group, and a propanoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of an o-phenylenediamine derivative with a suitable diketone, such as 2,3-dichloroquinoxaline.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a phenol derivative in the presence of a base.
Esterification: The final step involves the esterification of the resulting compound with methyl (2S)-2-bromopropanoate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its corresponding dihydroquinoxaline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoxaline ring can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the phenoxy group can interact with protein active sites, leading to enzyme inhibition.
類似化合物との比較
Similar Compounds
Methyl (2S)-2-[4-(quinoxalin-2-yl)oxyphenoxy]propanoate: Lacks the chloro substituent on the quinoxaline ring.
Methyl (2S)-2-[4-(6-methylquinoxalin-2-yl)oxyphenoxy]propanoate: Contains a methyl group instead of a chloro group on the quinoxaline ring.
Uniqueness
Methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate is unique due to the presence of the chloro substituent on the quinoxaline ring, which can enhance its biological activity and binding affinity to molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications.
特性
分子式 |
C18H15ClN2O4 |
|---|---|
分子量 |
358.8 g/mol |
IUPAC名 |
methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m0/s1 |
InChIキー |
YGHJGQYNECSZDY-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
正規SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


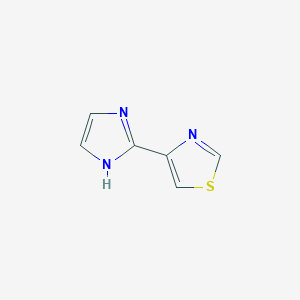
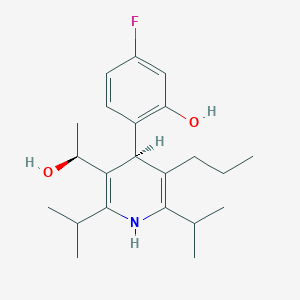
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
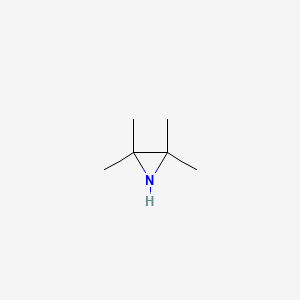
![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)
![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)

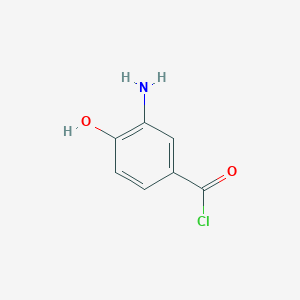
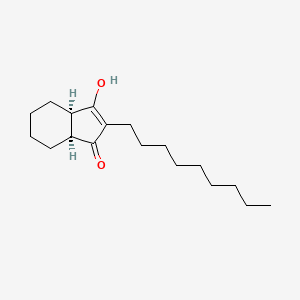

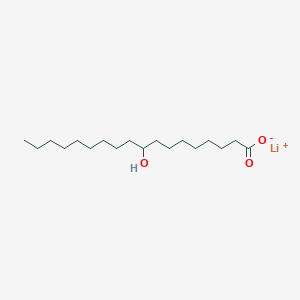
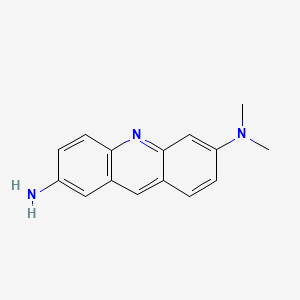
![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
